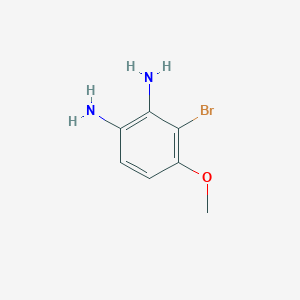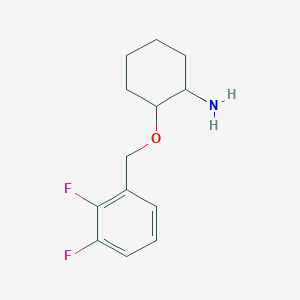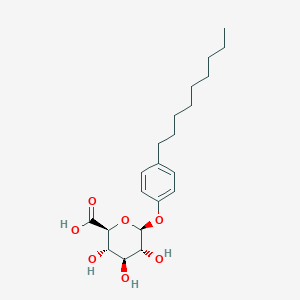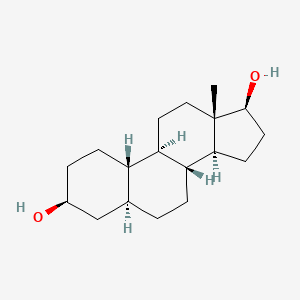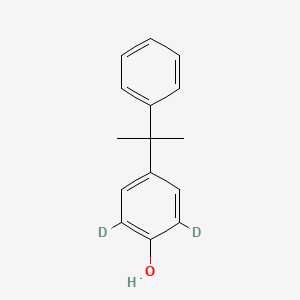![molecular formula C16H14FNO7 B13434589 6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is a complex organic compound known for its significant applications in the field of medicine, particularly as an antibiotic. This compound is a member of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves multiple steps, starting from the appropriate fluoroquinolone precursor. The process typically includes:
Fluorination: Introduction of the fluorine atom at the 7th position.
Cyclization: Formation of the tricyclic structure.
Oxidation and Reduction: To achieve the desired functional groups.
Hydrolysis: To introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent any unwanted side reactions.
化学反应分析
Types of Reactions
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Employed as an antibiotic for treating various bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A stereoisomer of ofloxacin with enhanced activity.
Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity.
Uniqueness
6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is unique due to its specific structural features, which confer distinct pharmacokinetic properties and a specific spectrum of antibacterial activity. Its tricyclic structure and the presence of the dihydroxypropanoyl group contribute to its unique behavior compared to other fluoroquinolones.
属性
分子式 |
C16H14FNO7 |
|---|---|
分子量 |
351.28 g/mol |
IUPAC 名称 |
6-(2,3-dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H14FNO7/c1-6-5-25-15-11(14(22)10(20)4-19)9(17)2-7-12(15)18(6)3-8(13(7)21)16(23)24/h2-3,6,10,19-20H,4-5H2,1H3,(H,23,24) |
InChI 键 |
YSZIXENOUNYOLY-UHFFFAOYSA-N |
规范 SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C(=O)C(CO)O)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



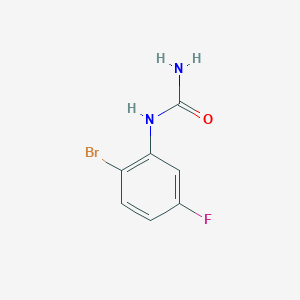
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
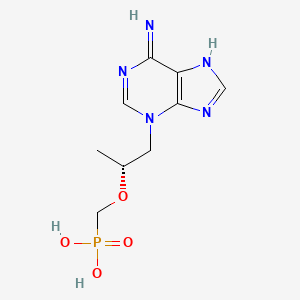
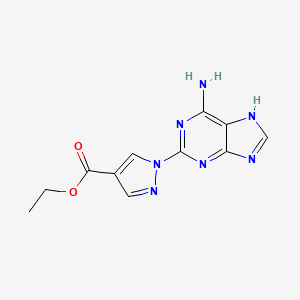
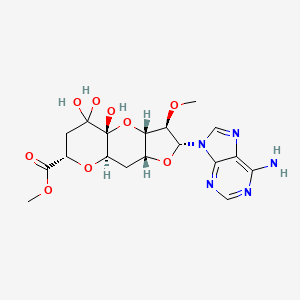

![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
